5-{4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
5-{4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridazine ring substituted with a 4-methylphenyl group, a piperazine ring, and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a diketone.
Substitution with 4-Methylphenyl Group: The pyridazine ring is then substituted with a 4-methylphenyl group using a suitable halogenated precursor and a base.
Formation of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of Pyridine Ring with Carbonitrile Group: Finally, the pyridine ring with a carbonitrile group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-{4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
5-{4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.
Piperazine Derivatives: Compounds containing the piperazine ring, such as certain antihistamines and antipsychotics.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotine and pyridoxine (vitamin B6).
Uniqueness
5-{4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its combination of three distinct heterocyclic rings and the presence of a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
5-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-16-2-4-17(5-3-16)20-8-9-21(25-24-20)27-12-10-26(11-13-27)19-7-6-18(14-22)23-15-19/h2-9,15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJJSYDFUFWWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=CN=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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